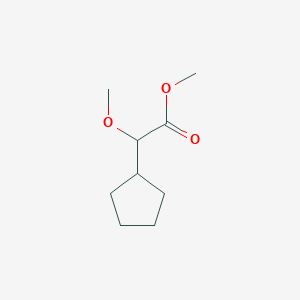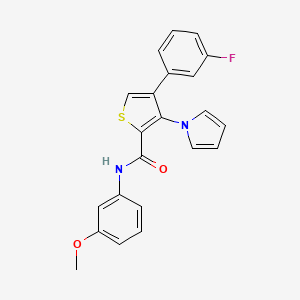
4-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as FPPT, is a synthetic compound that belongs to the class of thiophene-based molecules. FPPT has gained attention in the scientific community due to its potential applications in drug development and as a probe for biological studies. In
Scientific Research Applications
Potential in Material Science and Electronics
Electrochromic and Electrofluorescent Properties : Novel electroactive polyamides incorporating bis(diphenylamino)-fluorene units, which serve as electroactive fluorophores, demonstrate exceptional solubility, thermal stability, and reversible electrochromic characteristics. These materials transition through multiple colors (colorless-orange-blue) upon cyclic voltammetric switching, indicating potential for applications in smart windows, displays, and other electronic devices. Additionally, these compounds exhibit strong fluorescence with a high quantum yield, further underscoring their utility in optoelectronic applications (Sun et al., 2016).
Applications in Pharmaceutical Research
Antimicrobial Activity : Compounds containing thiophene derivatives, similar in structure to "4-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide", have shown significant antimicrobial properties. These compounds, through modifications and synthesis of novel Schiff bases, have demonstrated effectiveness against various bacterial strains, suggesting potential as a basis for developing new antimicrobial agents (Puthran et al., 2019).
Relevance in Chemical Synthesis and Characterization
Synthesis Techniques and Structural Analysis : The synthesis of thiophene derivatives, including those with fluorophenyl groups, employs methodologies such as nucleophilic aromatic substitution and condensation reactions, providing valuable insights into the structural and chemical properties of these compounds. This information is crucial for the development of novel materials with specific functionalities for use in various scientific applications (Nagaraju et al., 2018).
properties
IUPAC Name |
4-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-27-18-9-5-8-17(13-18)24-22(26)21-20(25-10-2-3-11-25)19(14-28-21)15-6-4-7-16(23)12-15/h2-14H,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGSJXHJIMMLAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

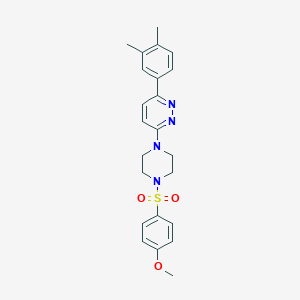
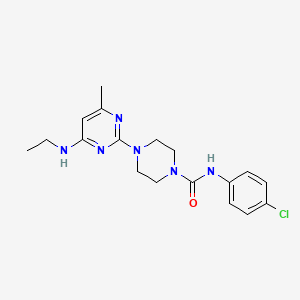
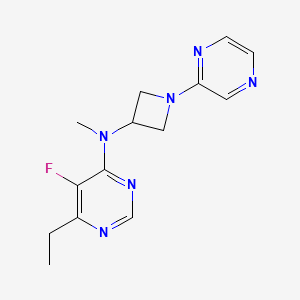
![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)
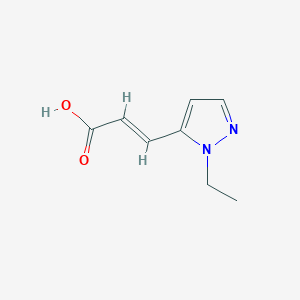
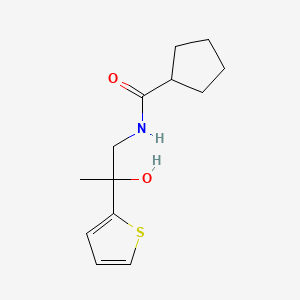
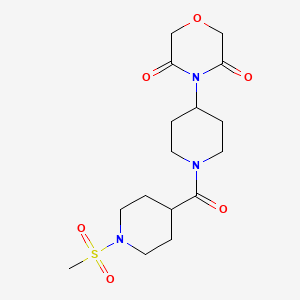
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)
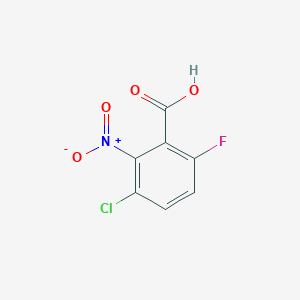
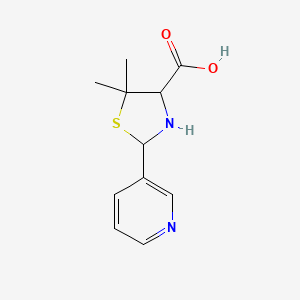
![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2358025.png)
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2358033.png)
